Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazole and triazole rings, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole and triazole rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-b)(1,2,4)triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: For their antimicrobial, antifungal, and antiviral properties.
Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: In the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interfering with cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Triazole Derivatives: Compounds containing the triazole ring.
Benzothiazole Derivatives: Compounds containing both benzene and thiazole rings.
Uniqueness
Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern and the combination of thiazole and triazole rings. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
140405-72-7 |
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Molecular Formula |
C20H19N3O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C20H19N3O3S/c1-12-5-7-13(8-6-12)15-11-27-20-21-19(22-23(15)20)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3 |
InChI Key |
MNLHYAHBBSARTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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